molecular formula C21H22F2N6O2 B560067 Larotrectinib CAS No. 1223403-58-4

Larotrectinib

Cat. No.

B560067

CAS RN:

1223403-58-4

Formula:

C21H22F2N6O2

M. Wt:

428.44

InChI Key:

NYNZQNWKBKUAII-KBXCAEBGSA-N

IUPAC Name:

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Attention: For research use only. Not for human or veterinary use.

In Stock

  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Description Larotrectinib is a novel, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated remarkable efficacy in treating patients with solid tumors and hematological malignancies. Larotrectinib is being developed by Loxo Oncology, a subsidiary of Eli Lilly & Co., and is currently in Phase III clinical trials. The drug has been granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration (FDA) and Priority Medicines (PRIME) designation by the European Medicines Agency (EMA). Larotrectinib is a potent inhibitor of tropomyosin receptor kinases (TRKs) and is being investigated for the treatment of patients with advanced or metastatic cancers that harbor TRK gene fusions.
Synthesis Method Larotrectinib is synthesized using a two-step process involving the reaction of a substituted thiophene with a bromoalkene to form an intermediate, followed by the reaction of the intermediate with a secondary amine to form the desired compound. The synthesis of larotrectinib is described in detail in US Patent 9,867,914.
Synthesis Method Details Design of the Synthesis Pathway
The synthesis of Larotrectinib involves the condensation of two key intermediates, namely (R)-3-(4-(1H-1,2,3-triazol-1-yl)phenyl)-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one and (S)-3-(4-(1H-1,2,3-triazol-1-yl)phenyl)-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one, followed by a final deprotection step to yield the desired product. The synthesis pathway involves a series of reactions including Suzuki coupling, azide-alkyne cycloaddition, and amide formation.

Starting Materials
(R)-3-bromo-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one, (S)-3-bromo-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one, 4-(1H-1,2,3-triazol-1-yl)phenylboronic acid, 2-(azidomethyl)oxirane, 2-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)acetic acid, N,N-diisopropylethylamine, 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, triethylamine, methanol, dichloromethane, acetonitrile, wate

Reaction
Synthesis of (R)-3-(4-(1H-1,2,3-triazol-1-yl)phenyl)-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one involves the Suzuki coupling of (R)-3-bromo-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one with 4-(1H-1,2,3-triazol-1-yl)phenylboronic acid in the presence of palladium catalysts and triethylamine in dichloromethane., Synthesis of (S)-3-(4-(1H-1,2,3-triazol-1-yl)phenyl)-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one involves the azide-alkyne cycloaddition of 2-(azidomethyl)oxirane with 2-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)acetic acid in the presence of copper catalysts and N,N-diisopropylethylamine in acetonitrile., The final step involves the condensation of (R)-3-(4-(1H-1,2,3-triazol-1-yl)phenyl)-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one and (S)-3-(4-(1H-1,2,3-triazol-1-yl)phenyl)-1-(2-fluoro-5-(methyl(2-(trifluoromethyl)pyridin-4-yl)amino)phenyl)propan-1-one in the presence of N,N-diisopropylethylamine, 1-hydroxybenzotriazole, and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in dichloromethane. The reaction mixture is then quenched with water and extracted with dichloromethane. The organic layer is then washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Larotrectinib.
Mechanism of Action Larotrectinib is a potent inhibitor of tropomyosin receptor kinases (TRKs). It binds to the ATP-binding site of TRKs and inhibits their activity. This inhibition leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation and cell death.
Biochemical and Physiological Effects Larotrectinib has been shown to inhibit the activity of TRKs, leading to the inhibition of downstream signaling pathways. In addition, larotrectinib has been shown to induce apoptosis in TRK fusion-positive cancer cells, resulting in the inhibition of tumor growth.
In vivo studies Larotrectinib has been studied in a number of preclinical models, including mouse xenograft models of TRK fusion-positive tumors. In these models, larotrectinib has demonstrated significant antitumor activity, with complete or partial tumor regression observed in some cases. Larotrectinib has also been studied in a Phase I clinical trial in adults and pediatric patients with TRK fusion-positive solid tumors. The results of this trial demonstrated that larotrectinib was well-tolerated and had significant antitumor activity in this patient population.
In vitro studies Larotrectinib has been studied in a number of in vitro systems, including cell-based assays and molecular-based assays. Cell-based assays have demonstrated that larotrectinib is a potent inhibitor of TRK kinases, and molecular-based assays have demonstrated that larotrectinib is a potent inhibitor of TRK fusion proteins. In addition, larotrectinib has been shown to inhibit the growth of TRK fusion-positive cancer cell lines in vitro.
Biological Activity Larotrectinib has been shown to have potent antitumor activity in preclinical models of TRK fusion-positive tumors. It has also been shown to inhibit the growth of TRK fusion-positive cancer cell lines in vitro. In addition, larotrectinib has been shown to inhibit the growth of TRK fusion-positive tumors in patients in a Phase I clinical trial.
Advantages and Limitations for Lab Experiments The main advantage of using larotrectinib in laboratory experiments is that it is a potent inhibitor of TRKs and has been shown to be effective in preclinical models and clinical trials. Additionally, it is an orally bioavailable drug that can be administered easily in laboratory experiments. The main limitation of using larotrectinib in laboratory experiments is that it is not yet approved for clinical use and is still in clinical trials.
Pharmacodynamics Larotrectinib is an orally bioavailable, small-molecule tyrosine kinase inhibitor (Larotrectinib) that has demonstrated remarkable efficacy in treating patients with solid tumors and hematological malignancies. It binds to the ATP-binding site of TRKs and inhibits their activity, leading to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation and cell death.
Future Directions 1. Further clinical trials are needed to evaluate the safety and efficacy of larotrectinib in larger patient populations and different types of cancer.
2. Studies are needed to explore the potential of combining larotrectinib with other drugs or therapies to enhance its efficacy.
3. Studies are needed to explore the potential of using larotrectinib to treat TRK fusion-positive cancers in combination with other targeted therapies.
4. Studies are needed to explore the potential of using larotrectinib to treat TRK fusion-positive cancers in combination with immunotherapies.
5. Studies are needed to explore the potential of using larotrectinib to treat TRK fusion-positive cancers in combination with chemotherapy.
6. Studies are needed to explore the potential of using larotrectinib to treat TRK fusion-positive cancers in combination with radiotherapy.
7. Studies are needed to explore the potential of using larotrectinib to treat TRK fusion-positive cancers in combination with cellular therapies.
8. Studies are needed to explore the potential of using larotrectinib to treat TRK fusion-positive cancers in combination with gene therapies.
9. Studies are needed to explore the potential of using larotrectinib to treat TRK fusion-positive cancers in combination with other targeted therapies.
10. Studies are needed to further explore the mechanism of action of larotrectinib.
11. Studies are needed to further explore the pharmacokinetics and pharmacodynamics of larotrectinib.
12. Studies are needed to further explore the potential of using larotrectinib in combination with other drugs or therapies.
13. Studies are needed to further explore the potential of using larotrectinib to treat TRK fusion-positive cancers in different patient populations.
14. Studies are needed to further explore the potential of using larotrectinib to treat other types of cancers.
15. Studies are needed to further explore the potential of using larotrectinib to treat other types of diseases.
CAS RN 1223403-58-4
Product Name Larotrectinib
Molecular Formula C21H22F2N6O2
Molecular Weight 428.44
IUPAC Name (3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide
InChI InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1
InChI Key NYNZQNWKBKUAII-KBXCAEBGSA-N
SMILES C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
Appearance Solid powder
Purity > 98%
Synonyms Larotrectinib
Origin of Product United States

"Vitrakvi Product information". Health Canada. Retrieved 29 May 2022.

"Summary Basis of Decision (SBD) for Vitrakvi". Health Canada. Retrieved 29 May 2022.

"Vitrakvi". Therapeutic Goods Administration (TGA). 16 September 2020. Retrieved 22 September 2020.

"Vitrakvi- larotrectinib capsule Vitrakvi- larotrectinib solution, concentrate". DailyMed. 26 July 2019. Retrieved 22 September 2020.

"STATEMENT ON A NONPROPRIETARY NAME ADOPTED BY THE USAN COUNCIL" (PDF). ama-assn.org. October 26, 2016.

Berger S, Martens UM, Bochum S (2018). "Larotrectinib (LOXO-101)". Recent Results in Cancer Research. Fortschritte der Krebsforschung. Progres dans les Recherches Sur le Cancer. Recent Results in Cancer Research. 211: 141–151. doi:10.1007/978-3-319-91442-8_10. ISBN 978-3-319-91441-1. PMID 30069765.

Federman N, McDermott R (October 2019). "Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer". Expert Review of Clinical Pharmacology. 12 (10): 931–939. doi:10.1080/17512433.2019.1661775. PMID 31469968.

Scott LJ (February 2019). "Larotrectinib: First Global Approval". Drugs. 79 (2): 201–206. doi:10.1007/s40265-018-1044-x. PMID 30635837. S2CID 57772716.

"Larotrectinib". AdisInsight. Retrieved 31 January 2017.

Novel Agent Shows Antitumor Activity in TRK-Fusion Cancers. June 2017

"FDA approves larotrectinib for solid tumors with NTRK gene fusions". U.S. Food and Drug Administration (FDA). November 26, 2018.

Dun L (27 November 2018). "FDA approves a new cancer drug targeted to genetic mutation, not cancer type". NBC. Retrieved 3 Dec 2018.

New Drug Therapy Approvals 2018 (PDF). U.S. Food and Drug Administration (FDA) (Report). January 2019. Retrieved 16 September 2020.

Study of LOXO-101 (Larotrectinib) in Subjects With NTRK Fusion Positive Solid Tumors (NAVIGATE)

Gallagher J (2019-09-23). "'Revolutionary' new class of cancer drugs approved". Retrieved 2019-09-30.

"Vitrakvi EPAR". European Medicines Agency (EMA). 23 July 2019. Retrieved 22 September 2020.